Ethylaluminum dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst Precursor:

Ethylaluminum dichloride serves as a crucial precursor for generating highly active Ziegler-Natta catalysts. These catalysts play a vital role in the polymerization of olefins, leading to the production of various commercially important polymers like polyethylene and polypropylene .

Organic Synthesis:

Ethylaluminum dichloride acts as a Lewis acid catalyst in various organic reactions, particularly Friedel-Crafts acylations. In these reactions, it facilitates the acylation of aromatic rings by promoting the electrophilic character of the acyl chloride, leading to the formation of ketones .

Material Science Research:

Research in material science explores ethylaluminum dichloride's interactions with various materials, including:

- Surface modification: Studies investigate its ability to modify the surface properties of materials like silica gel, potentially influencing their reactivity and adsorption behavior .

- Nanoparticle synthesis: Research explores its potential role in the synthesis of specific nanomaterials due to its ability to act as a precursor or control the morphology of the resulting nanoparticles.

Other Research Applications:

Ethylaluminum dichloride's unique properties are also being explored in other research areas, such as:

- Battery technology: Studies investigate its potential use as an electrolyte component in specific battery types.

- Chemical vapor deposition (CVD): Research explores its application as a precursor for depositing aluminum-containing thin films.

Ethylaluminum dichloride is an organoaluminum compound with the molecular formula and a molecular weight of 126.95 g/mol. It is a colorless to pale yellow liquid that is highly flammable and sensitive to moisture and air. This compound is known for its strong reactivity, particularly its violent reaction with water, which produces hydrogen chloride gas and flammable ethane . Ethylaluminum dichloride is classified as a Lewis acid, which makes it useful in various

Ethylaluminum dichloride is a highly hazardous material and should be handled with extreme caution.

- Flammability: It ignites spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas [].

- Toxicity: Limited data exists on its specific toxicity, but exposure to Lewis acids can cause irritation and burns to skin, eyes, and respiratory tract [].

- Reactivity: Reacts violently with water, alcohols, and other protic compounds [].

Safety precautions include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling.

- Working in a well-ventilated fume hood.

- Handling in small quantities and storing under inert atmosphere.

- Following established protocols for handling hazardous chemicals.

- Reactivity with Water: It reacts violently with water, generating hydrogen chloride fumes and flammable ethane gas. This reaction poses significant safety hazards due to the corrosive nature of hydrogen chloride .

- Catalytic Reactions: As a Lewis acid, ethylaluminum dichloride catalyzes various organic reactions, including:

Ethylaluminum dichloride can be synthesized through several methods:

- Direct Reaction: The most common method involves the direct reaction of aluminum chloride with ethyl aluminum in an inert atmosphere.

- Oxidation Reaction: Ethylaluminum dichloride can also be formed by oxidizing ethyl aluminum compounds using molecular oxygen .

These methods require careful handling due to the compound's reactivity with moisture and air.

Ethylaluminum dichloride has several industrial applications:

- Catalyst in Polymerization: It is widely used in the production of polyolefins and synthetic rubbers due to its effectiveness as a catalyst .

- Friedel-Crafts Acylation: The compound also acts as a catalyst in Friedel-Crafts reactions, which are crucial for forming aromatic compounds .

- Intermediate in Organic Synthesis: It serves as an important intermediate in various organic syntheses, particularly involving alkylation reactions .

Interaction studies of ethylaluminum dichloride primarily focus on its reactivity with various solvents and other chemicals:

- Reactivity with Protic Solvents: Ethylaluminum dichloride reacts rapidly with protic solvents (e.g., water), which leads to hazardous conditions due to the production of corrosive gases.

- Compatibility with Organic Solvents: It is miscible with organic solvents like ether and chloroform but should be handled under inert conditions to prevent violent reactions .

Ethylaluminum dichloride shares similarities with other organoaluminum compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound | Molecular Formula | Unique Characteristics |

|---|---|---|

| Diethylaluminum chloride | Less reactive than ethylaluminum dichloride; used in similar applications but more stable. | |

| Trimethylaluminum | Highly reactive; used mainly in organic synthesis but poses greater fire hazards. | |

| Ethylaluminum sesquichloride | Contains more chlorine atoms; exhibits different reactivity patterns compared to ethylaluminum dichloride. |

Ethylaluminum dichloride's unique combination of properties—such as its strong Lewis acidity and specific reactivity profile—make it particularly valuable in industrial applications despite its hazardous nature.

Molecular Structure and Configuration

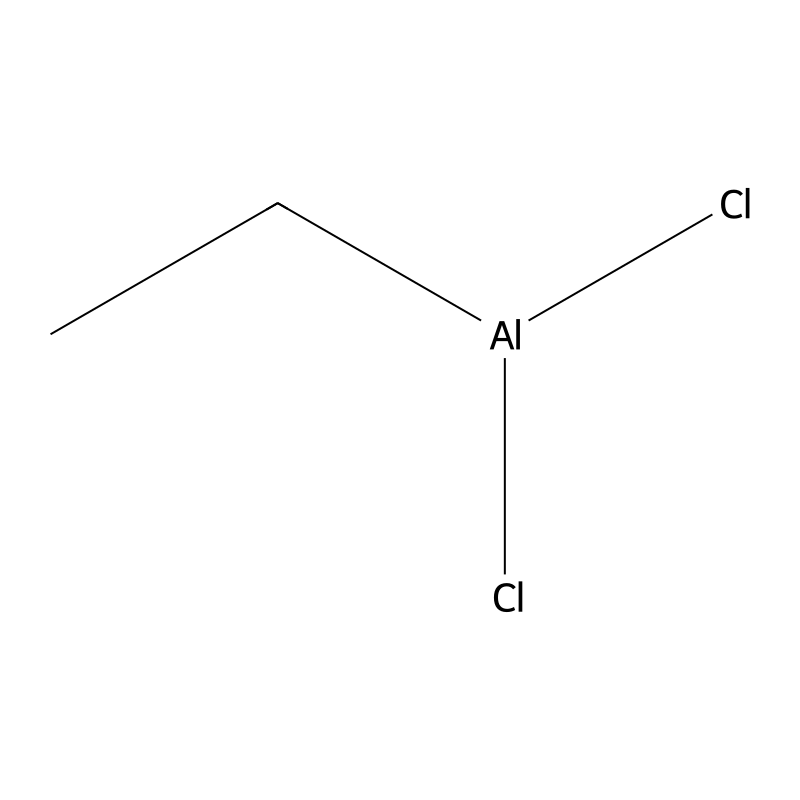

Ethylaluminum dichloride exhibits a tetrahedral molecular geometry around the aluminum center, consistent with the general structural principles governing organoaluminum compounds [1] [5]. The molecular structure features an aluminum atom bonded to one ethyl group (C₂H₅) and two chlorine atoms, resulting in the formula C₂H₅AlCl₂ [10] [11]. The compound exists primarily as a monomeric species in solution, although association behavior can occur under specific conditions [22] [26].

The aluminum center in ethylaluminum dichloride adopts a distorted tetrahedral coordination geometry, with the ethyl group and two chlorine atoms occupying three coordination sites [1] [5]. This structural arrangement is characteristic of organoaluminum compounds containing both alkyl and halide substituents [22] [26]. The aluminum-carbon bond length and aluminum-chlorine bond distances are typical of organoaluminum halides, with the chlorine atoms providing electron-withdrawing effects that influence the overall molecular properties [1] [22].

The molecular structure can be represented by the SMILES notation CCAlCl, indicating the linear arrangement of the ethyl group attached to the aluminum center with two chlorine substituents [11]. The compound's three-dimensional structure exhibits C₁ symmetry due to the presence of three different types of substituents around the aluminum center [10] [11].

Physical State and Phase Behavior

Melting Point and Solid-Liquid Transition

Ethylaluminum dichloride demonstrates distinct phase transition characteristics that are fundamental to its physical behavior. The compound exhibits a melting point of 32°C according to literature data, representing the temperature at which the solid-to-liquid phase transition occurs [10]. This relatively low melting point is characteristic of organoaluminum compounds and reflects the molecular interactions present in the solid state [10] [26].

The solid-liquid transition of ethylaluminum dichloride involves the disruption of intermolecular forces that maintain the crystalline structure in the solid phase [22] [26]. The transition occurs at approximately 32°C, with the compound transforming from a solid crystalline material to a liquid phase [10]. The freezing point has been reported as 32°C, confirming the reversible nature of this phase transition [10].

Temperature-dependent density measurements reveal systematic changes across the phase transition region. At 30°C, the density is reported as 1.226 g/cm³, while at 40°C it decreases to 1.219 g/cm³, and further reduces to 1.200 g/cm³ at 50°C [19]. These density variations illustrate the thermal expansion behavior of the liquid phase and provide insight into the molecular packing changes that occur during the phase transition [19].

Self-Association and Liquid-State Phase Changes

The liquid-state behavior of ethylaluminum dichloride is characterized by its tendency toward self-association, particularly under concentrated conditions [22] [26]. Organoaluminum halides, including ethylaluminum dichloride, demonstrate strong associative behavior through bridging interactions involving the halogen atoms [22] [26]. This self-association results in the formation of dimeric structures held together by bridging chlorine bonds [22] [26].

The degree of self-association is influenced by temperature, concentration, and solvent environment [16] [22]. Nuclear magnetic resonance studies have provided evidence for dynamic equilibria involving monomeric and associated forms of the compound in solution [16]. The association behavior affects various physical properties, including viscosity, conductivity, and spectroscopic characteristics [16] [22].

Viscosity measurements demonstrate temperature-dependent behavior in the liquid state. At 30°C, the viscosity is 2.3 mPa·s, decreasing to 1.9 mPa·s at 40°C, and then increasing to 3.7 mPa·s at 50°C [19]. This non-linear temperature dependence suggests complex molecular interactions and potential association-dissociation equilibria in the liquid phase [19].

Spectroscopic Properties

The spectroscopic characteristics of ethylaluminum dichloride provide detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy, particularly ²⁷Al NMR, has been extensively employed to characterize aluminum-containing compounds and their coordination environments [15] [16] [24].

²⁷Al NMR spectroscopy reveals distinctive chemical shifts and coupling patterns that are characteristic of tetrahedral aluminum coordination [15] [16] [24]. The aluminum nucleus in ethylaluminum dichloride exhibits specific resonance frequencies that reflect the electronic environment created by the ethyl and chlorine substituents [15] [16]. Dynamic exchange processes involving monomeric and associated forms can be observed through temperature-dependent NMR measurements [16].

¹³C NMR spectroscopy provides complementary information about the ethyl group's carbon atoms and their interactions with the aluminum center [16] [25]. The carbon signals exhibit chemical shifts that are influenced by the electron-withdrawing effects of the aluminum-chlorine bonds [16] [25]. Rotational correlation times derived from ¹³C NMR relaxation measurements provide insights into molecular motion and association behavior [16].

Infrared spectroscopy reveals characteristic vibrational modes associated with the aluminum-carbon and aluminum-chlorine bonds [17] [27]. The aluminum-chlorine stretching vibrations appear in the region typical of metal-halogen bonds, while the ethyl group contributions are observed in the characteristic hydrocarbon regions [17] [27]. The spectroscopic data support the proposed tetrahedral structure and provide evidence for the compound's association behavior [17] [27].

Thermodynamic Properties

The thermodynamic properties of ethylaluminum dichloride have been characterized through various experimental and theoretical approaches. The standard enthalpy of formation has been determined as -537.6 ± 8.7 kJ/mol for the liquid phase, representing a significant exothermic formation process [18]. This value reflects the thermodynamic stability of the compound and the strength of the aluminum-carbon and aluminum-chlorine bonds [18].

The enthalpy of combustion has been measured as -2072.8 ± 3.8 kJ/mol, providing information about the total energy content of the compound [18]. This combustion enthalpy is consistent with the molecular composition and the presence of both organic and inorganic components [18]. The specific heat capacity has been reported as 1.23 J/g·K at 25°C, indicating the compound's thermal capacity [19].

Vapor pressure measurements demonstrate temperature-dependent behavior characteristic of volatile organometallic compounds. At 60°C, the vapor pressure is 7.0 hPa, increasing to 16.0 hPa at 80°C, 40 hPa at 100°C, and 92 hPa at 120°C [19]. This exponential increase with temperature follows typical vapor pressure-temperature relationships for organic compounds [19].

The heat of vaporization has been determined as 164 kJ/kg at 1 bar, representing the energy required for the liquid-to-vapor phase transition [19]. The heat of hydrolysis, measuring the energy released upon reaction with water, is reported as 2806 kJ/kg at 25°C, reflecting the high reactivity of the compound toward moisture [19].

Solubility Characteristics in Various Solvents

Ethylaluminum dichloride exhibits distinctive solubility patterns that reflect its organoaluminum nature and molecular structure. The compound demonstrates excellent solubility in nonpolar and weakly polar organic solvents, particularly hydrocarbon systems [10] [11] [20]. This solubility behavior is attributed to the organic ethyl substituent and the overall molecular characteristics [10] [11].

Toluene represents another important solvent system for ethylaluminum dichloride, with the compound showing excellent miscibility [11] [19]. Commercial solutions in toluene are available at various concentrations, including 1.8 M formulations [11]. The aromatic nature of toluene provides a stable medium for the compound while maintaining its catalytic activity [11] [19].

| Solvent | Solubility Characteristics | Commercial Availability |

|---|---|---|

| Hexane | Excellent solubility, stable solutions | 17% w/w, ~1 M solutions [11] [20] |

| Toluene | High miscibility, stable formulations | 1.8 M solutions [11] |

| Chloroform | Miscible, compatible with halogenated systems | Reported miscibility [10] |

| Diethyl ether | Miscible, suitable for coordination chemistry | Reported miscibility [10] |

| Water | Violent reaction, immediate hydrolysis | Not applicable [10] [12] |

The compound exhibits complete miscibility with chloroform and diethyl ether, reflecting its compatibility with both halogenated and ethereal solvents [10]. These solubility characteristics make ethylaluminum dichloride suitable for various synthetic applications requiring different solvent systems [10]. The choice of solvent significantly influences the compound's stability, reactivity, and association behavior [10] [16].

Ethylaluminum dichloride exhibits extreme sensitivity to both air and moisture, demonstrating some of the most pronounced reactivity patterns observed among organoaluminum compounds [1] [2] [3]. The compound ignites spontaneously upon exposure to air at ambient temperature, classifying it as a Category 1 pyrophoric liquid according to international safety standards [4] [5] [6].

| Parameter | Value/Description | Reference |

|---|---|---|

| Air Sensitivity | Highly sensitive - ignites spontaneously | [1] [2] [3] [5] |

| Moisture Sensitivity | Reacts violently with water | [1] [2] [3] [7] |

| Hydrolysis Reaction | C₂H₅AlCl₂ + 3H₂O → Al(OH)₃ + 2HCl + C₂H₆ | [8] [9] [10] [5] |

| Hydrolysis Products | Aluminum hydroxide, hydrogen chloride, ethane | [8] [9] [10] [5] |

| Heat of Hydrolysis (kJ/kg) | 2795-2806 | [11] [12] |

| Ignition in Air | Spontaneous at ambient temperature | [3] [13] [5] [6] |

| Autoignition Temperature | Pyrophoric (no specific temperature) | [3] [13] [4] [6] |

The hydrolysis reaction with water proceeds violently and exothermically, producing hydrogen chloride gas and flammable ethane according to the stoichiometric equation: C₂H₅AlCl₂ + 3H₂O → Al(OH)₃ + 2HCl + C₂H₆ [8] [9] [10]. This reaction releases approximately 2800 kilojoules per kilogram, making it one of the most energetic hydrolysis reactions among organoaluminum compounds [11] [12]. The formation of hydrogen chloride vapors creates visible fumes when the compound contacts moisture in air, serving as an immediate visual indicator of the reaction [8] [10].

Moisture sensitivity extends beyond liquid water to include atmospheric humidity, requiring stringent storage conditions under completely dry, inert atmospheres [2] [14] [7]. Even trace amounts of moisture can initiate decomposition processes that compromise the compound's stability and effectiveness [7] [15].

Thermal Stability Parameters

The thermal stability of ethylaluminum dichloride demonstrates temperature-dependent decomposition characteristics that establish clear operational limits for industrial applications [12] [16]. Under controlled nitrogen atmosphere conditions, the compound exhibits a thermal stability limit of approximately 140°C for three hours at one bar pressure [12].

| Parameter | Value | Reference |

|---|---|---|

| Thermal Stability Limit (3h/1bar N₂) | Approximately 140°C | [12] |

| Decomposition Temperature | Begins above 135°C | [16] |

| Heat of Formation ΔHf° (kJ/mol) | -537.6 ± 8.7 | [17] [18] [19] |

| Heat of Combustion ΔHc° (kJ/mol) | -2072.8 ± 3.8 | [17] [18] [19] |

| Specific Heat at 25°C (J/g·K) | 1.23 | [12] |

| Heat of Vaporization (kJ/kg) | 164 | [12] |

| Storage Temperature Range | 0-6°C | [7] [12] |

Decomposition begins at temperatures above 135°C, releasing hydrocarbon gases and potentially forming aluminum-containing residues [16]. The heat of formation has been precisely determined as -537.6 ± 8.7 kilojoules per mole through calorimetric studies, indicating substantial thermodynamic stability relative to its constituent elements [17] [18] [19]. The heat of combustion measures -2072.8 ± 3.8 kilojoules per mole, reflecting the compound's significant energy content [17] [18] [19].

Vapor pressure increases substantially with temperature, reaching 5 millimeters of mercury at 60°C and continuing to rise exponentially [7] [12]. This thermal behavior necessitates careful temperature control during storage and handling, with recommended storage temperatures maintained between 0-6°C to minimize vapor generation and decomposition risks [7] [12].

Lewis Acid Properties

Ethylaluminum dichloride functions as a strong Lewis acid, exhibiting reactivity patterns comparable to aluminum trichloride and other aluminum halides [20] [21] [22]. The compound's Lewis acidity originates from the electron-deficient aluminum center, which readily accepts electron pairs from Lewis bases [20] [21].

| Property | Description | Reference |

|---|---|---|

| Lewis Acid Strength | Strong Lewis acid | [20] [21] [22] [23] |

| Comparison to AlCl₃ | Similar acidity to aluminum halides | [24] [25] |

| Complex Formation | Forms 1:1 and 1:2 complexes with electron donors | [26] [27] |

| Proton Scavenging Ability | Reacts with HX to give ethane and AlCl₂X | [20] [21] [23] |

| Coordination Number | 4 (tetrahedral in solution) | [28] [29] |

| Electronic Configuration | Electron-deficient aluminum center | [20] [21] |

Equilibrium constants for complex formation with various Lewis bases demonstrate the compound's strong acceptor properties [25] [26] [27]. Studies with substituted anilines reveal equilibrium constants comparable to those observed with aluminum chloride and gallium halides, confirming its position among the stronger Lewis acids [25]. The compound forms both 1:1 and 1:2 complexes with electron-donating ligands, depending on the donor strength and steric factors [26] [27].

Coordination geometry in solution predominantly features tetrahedral arrangements around the aluminum center, though this can expand to higher coordination numbers upon complex formation [28] [29]. The proton scavenging ability represents another manifestation of Lewis acidity, where the compound abstracts protons from hydrogen halides, forming ethane and the corresponding aluminum halide species [20] [21] [23].

Reactions with Protic Compounds

Ethylaluminum dichloride demonstrates exceptionally high reactivity toward protic compounds, with reaction rates and mechanisms varying significantly depending on the nature of the protic substrate [20] [21] [30] [15].

| Protic Compound | Reaction Type | Products | Reference |

|---|---|---|---|

| Water | Violent hydrolysis | Al(OH)₃ + HCl + C₂H₆ | [1] [8] [9] [10] |

| Alcohols | Alcohol exchange | Al-alkoxide + HCl + C₂H₆ | [7] [15] |

| Hydrogen Halides (HX) | Proton abstraction | AlCl₂X + C₂H₆ | [20] [21] [23] |

| Carboxylic Acids | Acid-base reaction | Al-carboxylate + HCl + C₂H₆ | [30] [15] |

| Phenols | Protonolysis | Al-phenoxide + HCl + C₂H₆ | [4] [30] |

| Primary Amines | Amine coordination | Amine complex + C₂H₆ | [27] [31] |

| Secondary Amines | Amine coordination | Amine complex + C₂H₆ | [27] [31] |

Reaction with alcohols proceeds through nucleophilic attack at the aluminum center, followed by proton transfer and ethane elimination [7] [15]. The reaction typically produces aluminum alkoxides while liberating hydrogen chloride and ethane gases. Carboxylic acid reactions follow similar mechanistic pathways, forming aluminum carboxylates with concurrent gas evolution [30] [15].

Hydrogen halide reactions demonstrate the compound's capacity as a proton scavenger, where HX species react to form ethane and the corresponding mixed aluminum halide [20] [21] [23]. This reactivity proves particularly useful in organic synthesis applications where HX elimination is desired. Amine reactions typically result in coordination complex formation, with the nitrogen lone pair coordinating to the electron-deficient aluminum center [27] [31].

Pyrophoric Characteristics

The pyrophoric nature of ethylaluminum dichloride represents one of its most hazardous properties, requiring specialized handling protocols and safety measures [4] [5] [6]. The compound achieves Category 1 classification under pyrophoric liquid standards, indicating the highest level of spontaneous ignition risk [6].

| Characteristic | Description/Value | Reference |

|---|---|---|

| Pyrophoric Classification | Category 1 Pyrophoric Liquid | [4] [5] [6] |

| Spontaneous Ignition | Ignites immediately upon air exposure | [3] [13] [5] |

| Ignition Delay | Instantaneous at ambient conditions | [3] [5] |

| Fire Hazard Rating (NFPA) | 4 (Severe) | [4] [5] |

| Reactivity Rating (NFPA) | 3 (Serious) | [4] [5] |

| Combustion Products | Aluminum oxide, hydrogen chloride, hydrocarbons | [4] [5] [30] |

| Extinction Methods | Dry sand, inert powder (NO water, foam, CO₂) | [4] [5] [30] |

Ignition occurs instantaneously upon contact with air at ambient temperature, with no measurable induction period [3] [5]. The combustion process generates aluminum oxide particles, hydrogen chloride gas, and various hydrocarbon species, creating dense, toxic smoke that poses serious respiratory hazards [4] [5] [30]. National Fire Protection Association ratings assign the compound a flammability rating of 4 (severe) and a reactivity rating of 3 (serious), reflecting both its spontaneous ignition tendency and chemical reactivity [4] [5].

Fire suppression requires specialized techniques employing dry sand, inert powders, or specialized dry chemical agents [4] [5] [30]. Water, foam, carbon dioxide, and conventional fire suppressants are strictly prohibited as they can exacerbate the fire or lead to explosive reactions [4] [30]. The pyrophoric characteristics necessitate storage under rigorously controlled inert atmospheres with sophisticated fire suppression systems designed specifically for pyrophoric materials [4] [5].

Chemical Equilibria in Solution

Ethylaluminum dichloride participates in multiple equilibrium processes that significantly influence its behavior in solution and its effectiveness in various applications [28] [32] [29] [27]. These equilibria are highly temperature and pressure dependent, requiring careful consideration in practical applications.

| Equilibrium Type | Description | Equilibrium Position | Reference |

|---|---|---|---|

| Monomer-Dimer | 2 C₂H₅AlCl₂ ⇌ (C₂H₅AlCl₂)₂ | Favors dimers in liquid phase | [28] [32] [29] |

| Solvent Coordination | C₂H₅AlCl₂ + Solvent ⇌ Complex | Depends on donor strength | [27] [31] |

| Lewis Base Complexation | C₂H₅AlCl₂ + Base ⇌ C₂H₅AlCl₂·Base | Strongly favors complex formation | [25] [26] [27] |

| Halide Exchange | C₂H₅AlCl₂ + X⁻ ⇌ C₂H₅AlClX + Cl⁻ | Depends on halide nucleophilicity | [33] [20] |

| Temperature Dependence | Dimerization decreases with temperature | Kₑq decreases exponentially with T | [28] [29] |

| Pressure Dependence | Dimerization increases with pressure | Kₑq increases with pressure | [28] [29] |

Monomer-dimer equilibrium represents the most fundamental association process, where two monomeric units combine through bridging chloride interactions [28] [32] [29]. In the liquid phase and at elevated concentrations, the equilibrium strongly favors dimeric species, with the dimeric form stabilized by aluminum-chlorine bridge bonds [32]. Computational studies using coupled cluster theory indicate that dimerization energies are highly pressure-dependent, with dissociated dimer fractions varying from near-complete dissociation at low pressures to predominantly dimeric forms at atmospheric conditions [28] [29].

Solvent coordination equilibria depend critically on the donor strength of the solvent molecules [27] [31]. Strong donor solvents such as ethers and amines can disrupt dimer structures and form stable coordination complexes, while weak donor solvents have minimal impact on the association equilibrium [27] [31]. Lewis base complexation generally proceeds with large, favorable equilibrium constants, reflecting the strong electrophilic nature of the aluminum center [25] [26] [27].

Physical Description

Liquid; OtherSolid; PelletsLargeCrystals

Color/Form

Boiling Point

194 °C (Extrapolated)

Density

1.222

Melting Point

31 °C

GHS Hazard Statements

H225 (50.78%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (65.62%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (49.22%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (14.84%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (64.06%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (45.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

The alkylaluminum halides are prepared from alkyl halides and aluminum, or by halogenation of trialkylaluminums. /Aluminum alkyls/

General Manufacturing Information

Aluminum, dichloroethyl-: ACTIVE

Storage Conditions

In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...

All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/

Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/

Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/